molecular formula C22H16Cl2F2N2 B14264707 1,1'-Bis(2-fluorophenyl)-4,4'-bipyridin-1-ium dichloride CAS No. 189639-23-4

1,1'-Bis(2-fluorophenyl)-4,4'-bipyridin-1-ium dichloride

Cat. No.: B14264707
CAS No.: 189639-23-4
M. Wt: 417.3 g/mol
InChI Key: NXYJRGQPRUUIDZ-UHFFFAOYSA-L
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Description

1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is a bipyridinium salt derivative that has garnered attention due to its unique structural and chemical properties. This compound consists of two fluorophenyl groups attached to a bipyridinium core, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride typically involves the Zincke reaction. This reaction is carried out between 1,1’-bis(2,4-dinitrophenyl)-[4,4’-bipyridine]-1,1’-diium dichloride and a nucleophilic reagent in a mixture of ethanol and water under microwave conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce quinones or other oxidized forms.

Scientific Research Applications

1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride involves its interaction with molecular targets through its bipyridinium core and fluorophenyl groups. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role as a catalyst or a biochemical probe .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-Bis(2-fluorophenyl)-4,4’-bipyridin-1-ium dichloride is unique due to its combination of fluorophenyl groups and bipyridinium core, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that require specific molecular interactions and properties.

Properties

CAS No.

189639-23-4

Molecular Formula

C22H16Cl2F2N2

Molecular Weight

417.3 g/mol

IUPAC Name

1-(2-fluorophenyl)-4-[1-(2-fluorophenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride

InChI

InChI=1S/C22H16F2N2.2ClH/c23-19-5-1-3-7-21(19)25-13-9-17(10-14-25)18-11-15-26(16-12-18)22-8-4-2-6-20(22)24;;/h1-16H;2*1H/q+2;;/p-2

InChI Key

NXYJRGQPRUUIDZ-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C(=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=CC=C4F)F.[Cl-].[Cl-]

Origin of Product

United States

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